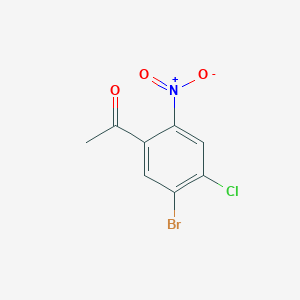

1-(5-Bromo-4-chloro-2-nitrophenyl)ethanone

Description

1-(5-Bromo-4-chloro-2-nitrophenyl)ethanone is a halogenated nitroaromatic compound featuring a ketone group at the 1-position of a benzene ring substituted with bromo (5-position), chloro (4-position), and nitro (2-position) groups. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

1-(5-bromo-4-chloro-2-nitrophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO3/c1-4(12)5-2-6(9)7(10)3-8(5)11(13)14/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQJRAVBEWSISI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-Bromo-4-chloro-2-nitrophenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the bromination and chlorination of a nitrophenyl precursor, followed by the introduction of the ethanone group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Substitution Reactions

Grignard Reaction

1-(5-Bromo-4-chloro-2-nitrophenyl)ethanone undergoes nucleophilic substitution with methyl Grignard reagent (MeMgBr) to yield 1-(5-bromo-4-chloro-2-nitrophenyl)propan-1-ol .

-

Reaction Conditions :

-

Reactant: MeMgBr (excess)

-

Solvent: THF

-

Temperature: 0°C to room temperature

-

Yield: 80%

-

| Reactant | Product | Mechanism |

|---|---|---|

| MeMgBr | Propanol derivative | Nucleophilic attack at carbonyl carbon |

Debromination

Sodium iodide (NaI) and sodium sulfite (Na₂SO₃) in acetic acid selectively remove the bromine atom, yielding 1-(4-chloro-2-nitrophenyl)ethanone.

-

Reaction Conditions :

-

Catalyst: NaI (catalytic)

-

Solvent: Acetic acid

-

Temperature: 25°C

-

Reduction Reactions

Nitro Group Reduction

The nitro group is reduced to an amine using hydrogen gas (H₂) and a palladium catalyst (Pd/C) .

-

Reaction Conditions :

-

H₂ pressure: 1 atm

-

Catalyst: Pd/C (10%)

-

Solvent: Ethanol

-

| Starting Material | Product | Spectroscopic Data |

|---|---|---|

| Nitro compound | Amine | IR: ν(NO₂) = 1520 cm⁻¹ → ν(NH₂) = 3300 cm⁻¹ |

Favorskii Rearrangement

Under photoredox conditions, the compound undergoes a Favorskii-type rearrangement to form a cyclopropanone intermediate, which hydrolyzes to a carboxylic acid .

-

Reaction Conditions :

-

Light source: 450 nm LED

-

Catalyst: Ru(bpy)₃²⁺ (0.5 mol%)

-

Esterification

Reaction with methanol and sulfuric acid converts the ketone to methyl ester derivatives.

-

Reaction Conditions :

-

Catalyst: H₂SO₄ (0.1 mol%)

-

Solvent: Methanol

-

Mechanistic Insights

The nitro group stabilizes the carbocation intermediate during substitution reactions via resonance . Bromine and chlorine atoms enhance electrophilicity at the carbonyl carbon.

Analytical Data

| Parameter | Value |

|---|---|

| Molecular Weight (g/mol) | 322.54 |

| Melting Point (°C) | 108–109 |

| ¹H NMR (δ ppm, CDCl₃) | 8.37–8.33 (m, 2H) |

Key Intermediates

-

5-Bromo-4-chloro-2-fluorobenzoic acid (C)

-

N-methoxy-N-methyl benzamide (D)

Scientific Research Applications

Biological Activities

1. Antioxidant Properties

Research indicates that compounds similar to 1-(5-Bromo-4-chloro-2-nitrophenyl)ethanone exhibit significant antioxidant activity. These compounds can neutralize free radicals, potentially reducing oxidative stress in biological systems. Studies have demonstrated that derivatives of nitrophenyl compounds can act as effective antioxidants, which may have implications for their use in preventing cellular damage related to aging and various diseases .

2. Inhibition of Enzymatic Activity

The compound has been evaluated for its potential as an inhibitor of enzymes such as indoleamine 2,3-dioxygenase (IDO1), which plays a crucial role in immune regulation and cancer progression. Research shows that modifications to the phenyl ring, including substitutions like those present in 1-(5-Bromo-4-chloro-2-nitrophenyl)ethanone, can significantly enhance inhibitory activity against IDO1 . This suggests potential therapeutic applications in cancer immunotherapy.

3. Antimicrobial Activity

Preliminary studies have indicated that similar compounds possess antimicrobial properties. The presence of halogen atoms (bromine and chlorine) is known to enhance the bioactivity of organic molecules, making them effective against various bacterial strains. This opens avenues for developing new antimicrobial agents from derivatives of 1-(5-Bromo-4-chloro-2-nitrophenyl)ethanone .

Potential Applications

| Field | Application |

|---|---|

| Medicinal Chemistry | Development of IDO1 inhibitors for cancer treatment; antioxidant formulations for health supplements |

| Pharmaceuticals | Synthesis of new antimicrobial agents targeting resistant bacterial strains |

| Agricultural Science | Exploration as a pesticide or herbicide due to its potential biological activity against pests |

Case Studies

-

Antioxidant Activity Study

A study published in a peer-reviewed journal highlighted the synthesis of various nitrophenyl derivatives, including 1-(5-Bromo-4-chloro-2-nitrophenyl)ethanone, which demonstrated potent antioxidant activities in vitro. The results suggested that these compounds could mitigate oxidative damage in cell cultures . -

Enzyme Inhibition Research

In a systematic investigation into IDO1 inhibitors, researchers synthesized several analogs based on the structure of 1-(5-Bromo-4-chloro-2-nitrophenyl)ethanone. The most promising compound exhibited an IC50 value significantly lower than previously known inhibitors, indicating its potential as a lead compound for further development . -

Antimicrobial Efficacy Assessment

A recent study evaluated the antimicrobial properties of halogenated phenyl compounds against multiple bacterial strains. The findings revealed that derivatives similar to 1-(5-Bromo-4-chloro-2-nitrophenyl)ethanone showed considerable effectiveness, suggesting their potential utility in developing new antibiotics .

Mechanism of Action

The mechanism by which 1-(5-Bromo-4-chloro-2-nitrophenyl)ethanone exerts its effects involves interactions with specific molecular targets. The presence of the nitro group allows for electron-withdrawing effects, influencing the compound’s reactivity. The bromine and chlorine atoms also contribute to its chemical behavior, affecting how it interacts with other molecules and pathways.

Comparison with Similar Compounds

Key Observations :

- Substituent Position: The position of bromo, chloro, and nitro groups significantly impacts reactivity and physical properties. For example, 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone has a lower melting point (99.5°C) compared to non-hydroxylated analogues due to altered intermolecular forces .

- Electronic Effects : Nitro groups at the 2-position enhance electrophilic substitution resistance, while bromo and chloro groups at meta/para positions influence regioselectivity in further reactions .

Biological Activity

1-(5-Bromo-4-chloro-2-nitrophenyl)ethanone, a compound with the chemical formula C8H6BrClN2O3, has garnered attention in scientific research for its potential biological activities. This article provides a detailed exploration of its biological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a phenyl ring substituted with bromine, chlorine, and nitro groups, which significantly influence its reactivity and biological interactions. The presence of these electronegative substituents can enhance the compound's ability to engage in electrophilic and nucleophilic reactions, potentially leading to various biological effects.

The mechanism of action for 1-(5-Bromo-4-chloro-2-nitrophenyl)ethanone is primarily attributed to its interactions with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, while the halogen substituents can facilitate binding to specific targets within cells. Such interactions may disrupt cellular processes, leading to antimicrobial or anticancer effects.

Antimicrobial Activity

Research indicates that compounds similar to 1-(5-Bromo-4-chloro-2-nitrophenyl)ethanone exhibit significant antimicrobial properties. For instance, derivatives containing halogenated phenyl groups have shown efficacy against various bacterial strains. A study demonstrated that related compounds could inhibit the growth of Gram-positive and Gram-negative bacteria through disruption of cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of 1-(5-Bromo-4-chloro-2-nitrophenyl)ethanone has been explored in several studies. Compounds with similar structures have been evaluated for their cytotoxic effects on cancer cell lines. For example, derivatives were tested against human glioblastoma and breast cancer cell lines, showing varying degrees of cytotoxicity, with some exhibiting IC50 values in the nanomolar range .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 1-(5-Bromo-4-chloro-2-nitrophenyl)ethanone | MDA-MB-231 (Breast Cancer) | TBD |

| Related Compound A | U-87 (Glioblastoma) | 700 |

| Related Compound B | CCRF-CEM (Leukemia) | 10 |

Case Study 1: Synthesis and Evaluation

In a recent study, researchers synthesized a series of derivatives based on 1-(5-Bromo-4-chloro-2-nitrophenyl)ethanone and evaluated their biological activities. The most potent derivative showed significant inhibition against cancer cell proliferation and was further analyzed for its mechanism of action involving apoptosis induction .

Case Study 2: Structure-Activity Relationship

A comprehensive structure-activity relationship (SAR) analysis revealed that modifications to the nitro group significantly impacted the compound's biological efficacy. Substituting the nitro group with other electron-withdrawing groups enhanced the anticancer activity against specific cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.